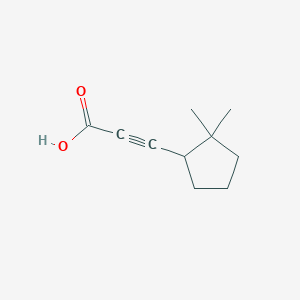

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid

Description

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is a propynoic acid derivative characterized by a 2,2-dimethylcyclopentyl substituent at the third carbon of the propynoic acid backbone (HC≡C-CH2COOH).

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(2,2-dimethylcyclopentyl)prop-2-ynoic acid |

InChI |

InChI=1S/C10H14O2/c1-10(2)7-3-4-8(10)5-6-9(11)12/h8H,3-4,7H2,1-2H3,(H,11,12) |

InChI Key |

QQUBMLXQBGCBOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1C#CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid typically involves the reaction of 2,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is a compound that has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, agriculture, and materials science.

Anticancer Activity

One of the significant applications of this compound is in the development of anticancer agents. Research indicates that compounds with similar structures can inhibit histone deacetylase (HDAC) activity, which is crucial in cancer therapy. By modulating gene expression and influencing cell cycle regulation, these compounds may provide therapeutic benefits against various cancers .

Pharmaceutical Formulations

The compound has been explored for its potential use in pharmaceutical formulations as a physiologically active agent. Its ability to be incorporated into controlled-release systems makes it suitable for delivering drugs over extended periods, enhancing therapeutic efficacy while minimizing side effects . For instance, it can be used in microencapsulation techniques to improve the stability and bioavailability of sensitive drugs .

Pesticide Development

This compound has potential applications in agriculture as a component of pesticide formulations. Its structural properties may contribute to the development of novel insecticides that are effective against specific pests while being environmentally friendly. The encapsulation of such compounds can lead to controlled release, reducing the frequency of application and minimizing environmental impact .

Polymeric Composites

In materials science, the compound can be utilized in creating polymeric composites that exhibit enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the performance of materials used in various applications, including packaging and construction . The ability to modify the release characteristics of incorporated agents through polymeric systems further enhances its applicability.

Case Study 1: Anticancer Research

A study investigated the anticancer properties of derivatives of this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could serve as a lead structure for developing new anticancer drugs. The mechanism was linked to HDAC inhibition, leading to apoptosis in cancer cells .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound demonstrated effective pest control against common agricultural pests. The controlled-release formulation reduced the need for frequent applications while maintaining efficacy over extended periods. This study highlights the potential for sustainable agricultural practices utilizing this compound .

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Research Findings and Challenges

- Synthetic Challenges: highlights difficulties in rationalizing the formation of dibromo derivatives from propynoic acids, underscoring the need for precise reaction optimization.

- Biological Activity : Thiophene- and azetidine-containing derivatives may exhibit distinct bioactivity profiles due to electronic and steric effects, warranting further pharmacological studies.

- Solubility vs. Lipophilicity Trade-off: The dimethylcyclopentyl group’s hydrophobicity may necessitate formulation strategies (e.g., prodrugs or nanoparticles) for drug delivery.

Biological Activity

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is a compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related compounds demonstrated significant inhibition of bacterial growth against various strains, suggesting that this compound may also possess similar effects.

Anti-inflammatory Properties

In vitro studies have shown that derivatives of prop-2-ynoic acid can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Analgesic Effects

Preliminary findings suggest that this compound may act as an analgesic. Its structural analogs have been tested in pain models, showing efficacy in reducing pain responses.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Ion Channels : Similar compounds have been shown to interact with sodium channels, affecting neuronal excitability and pain perception.

- Antioxidant Activity : The potential antioxidant properties may contribute to its anti-inflammatory effects.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.